![molecular formula C17H20F3N3O3 B588547 1-[1-(Ciclopropanocarbonil)piperidin-4-il]-3-[4-(trifluorometoxi)fenil]urea](/img/structure/B588547.png)

1-[1-(Ciclopropanocarbonil)piperidin-4-il]-3-[4-(trifluorometoxi)fenil]urea

Descripción general

Descripción

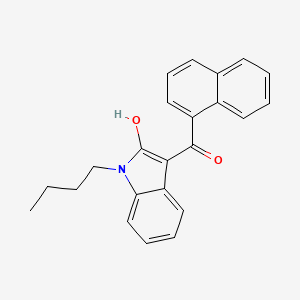

CAY10640 is a potent, orally active, water-soluble inhibitor of soluble epoxide hydrolase (sEH). This compound inhibits sEH in humans and mice with half-maximal inhibitory concentration (IC50) values of 0.4 and 5.3 nanomolar, respectively . Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxides to diols, which are less active biologically. By inhibiting this enzyme, CAY10640 increases the concentration of epoxides, leading to various therapeutic effects .

Aplicaciones Científicas De Investigación

CAY10640 has a wide range of scientific research applications, including:

Mecanismo De Acción

CAY10640 exerts its effects by inhibiting the activity of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols. By inhibiting this enzyme, CAY10640 increases the concentration of epoxides, which have various biological activities, including anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects . The molecular targets and pathways involved include the modulation of epoxide signaling pathways and the reduction of inflammatory mediators .

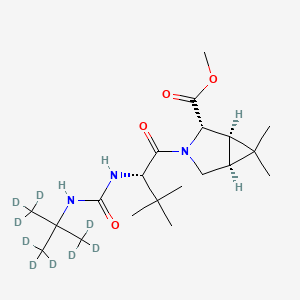

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CAY10640 involves the preparation of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs. The synthetic route typically includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving cyclization and functional group modifications.

Acylation: The piperidine ring is acylated using appropriate acylating agents to introduce the acyl group at the desired position.

Urea Formation: The acylated piperidine is then reacted with an aryl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of CAY10640 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

CAY10640 primarily undergoes the following types of reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

Substitution: Substitution reactions can take place at the aromatic ring and the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

UC-1728: An effective rabbit soluble epoxide hydrolase inhibitor with an IC50 of 2 nanomolar on rabbit liver.

Uniqueness of CAY10640

CAY10640 stands out due to its high potency and selectivity for soluble epoxide hydrolase. It demonstrates a 1,000-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo carrageenan-induced inflammatory pain model . This makes it a valuable compound for research and potential therapeutic applications.

Propiedades

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHWMGAQRIMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?

A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.

Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?

A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.

Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?

A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)